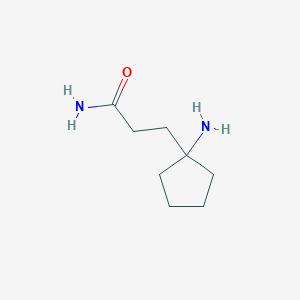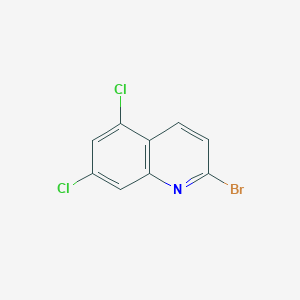![molecular formula C12H14N2O3 B13923532 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is a compound belonging to the class of 1,5-naphthyridines. These heterocyclic compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a 1,5-naphthyridine core with a methoxy group at the 6th position and a propane-1,3-diol moiety attached to the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol, involves several classical synthetic protocols such as Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions . These methods typically involve the condensation of appropriate precursors followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of 1,5-naphthyridines often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,5-naphthyridine derivatives such as:
- 1,5-Naphthyridin-3-ol
- 1,5-Naphthyridin-3-amine
- 6-Bromo-1,8-naphthyridin-2-ol .
Uniqueness
2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propane-1,3-diol moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-(6-methoxy-1,5-naphthyridin-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C12H14N2O3/c1-17-11-3-2-10-12(14-11)9(4-5-13-10)8(6-15)7-16/h2-5,8,15-16H,6-7H2,1H3 |
InChI-Schlüssel |
BDHCCZZPNRCTLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CN=C2C=C1)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


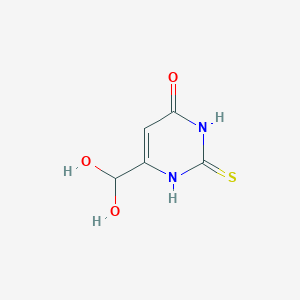
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)

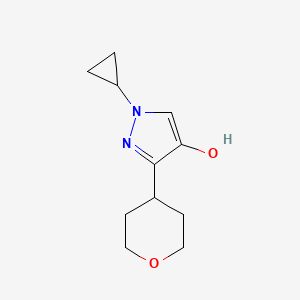
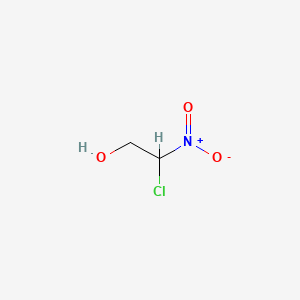
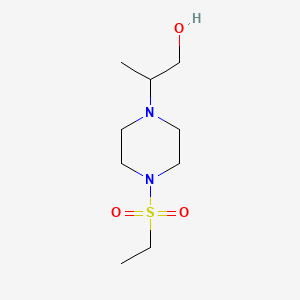

![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
